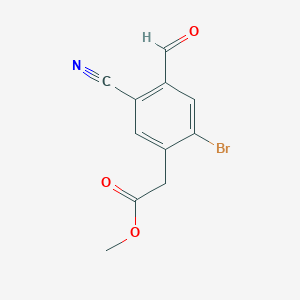
Methyl 2-bromo-5-cyano-4-formylphenylacetate
Vue d'ensemble
Description
Methyl 2-bromo-5-cyano-4-formylphenylacetate (MBCFPA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, low-toxicity compound with a wide range of potential applications. MBCFPA is a versatile compound, with the ability to be used in organic synthesis, as a catalyst, and in biochemistry. It has been used in a variety of laboratory experiments, and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Methyl 2-bromo-5-cyano-4-formylphenylacetate has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and in the synthesis of biologically active compounds. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer agents. Additionally, it has been studied for its potential therapeutic applications, such as the treatment of cancer and other diseases.
Mécanisme D'action
Methyl 2-bromo-5-cyano-4-formylphenylacetate acts as a catalyst in organic synthesis. It is believed that the reaction of this compound with organic substrates is mediated by a bromine atom, which is attached to the cyanoacetate moiety of the molecule. The bromine atom is believed to be responsible for the formation of a covalent bond between the organic substrate and the cyanoacetate moiety, thus allowing for the formation of the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications. It has been found to be an effective inhibitor of enzymes involved in the metabolism of drugs, as well as a potential inhibitor of certain cancer cell growth. Additionally, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-bromo-5-cyano-4-formylphenylacetate is a versatile compound with a wide range of potential applications in the laboratory. It is a low-toxicity compound that is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that this compound is a highly reactive compound and must be handled with care in the laboratory to avoid any potential hazards.
Orientations Futures
Methyl 2-bromo-5-cyano-4-formylphenylacetate has many potential applications in the laboratory and in therapeutic applications. Further research is needed to determine the precise mechanism by which this compound acts as an enzyme inhibitor, as well as to develop new methods of synthesis and new applications for the compound. Additionally, further research is needed to determine the precise biochemical and physiological effects of this compound and to develop new therapeutic applications. Other potential future directions include the development of new methods of detection and the optimization of existing methods of synthesis.
Propriétés
IUPAC Name |
methyl 2-(2-bromo-5-cyano-4-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-7-2-8(5-13)9(6-14)3-10(7)12/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXPEILVEWQSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



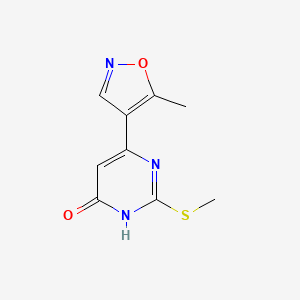
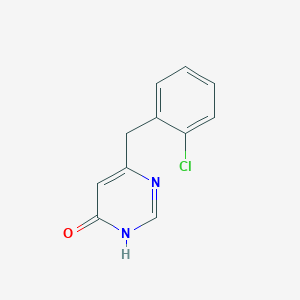

![6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol](/img/structure/B1486780.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1486781.png)


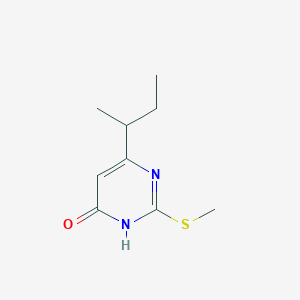
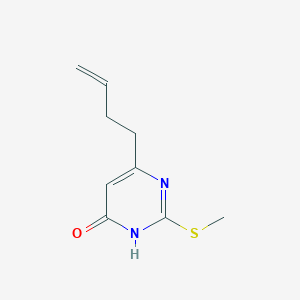

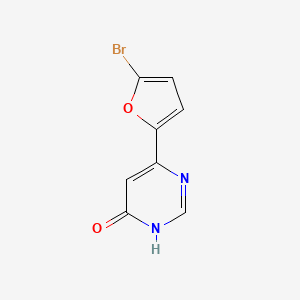
![N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486793.png)

![6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1486800.png)